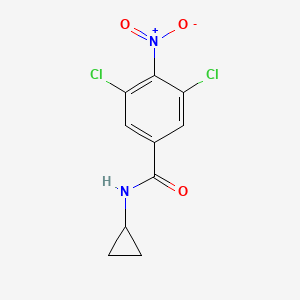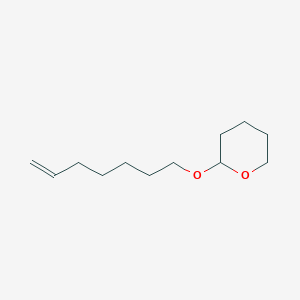
2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by a tetrahydropyran ring substituted with a hepten-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran typically involves the reaction of tetrahydropyran with 6-hepten-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, which facilitates the formation of the ether linkage between the tetrahydropyran ring and the hepten-1-yloxy group. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the hepten-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hepten-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of heptanal or heptanoic acid derivatives.
Reduction: Formation of 2-(6-heptyloxy)tetrahydro-2H-Pyran.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hepten-1-yloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and van der Waals interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a hepten-1-yloxy group.
2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-: Contains a pentenyl group instead of a heptenyl group.
Uniqueness: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is unique due to the presence of the hepten-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-hept-6-enoxyoxane |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h2,12H,1,3-11H2 |
InChI Key |
UVPIXNHLSAZQFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)

![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
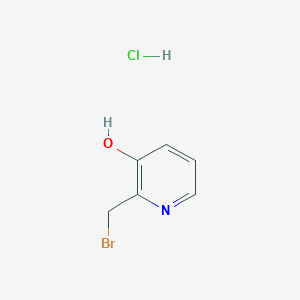


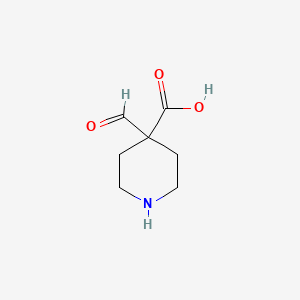

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
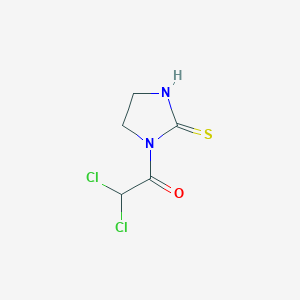
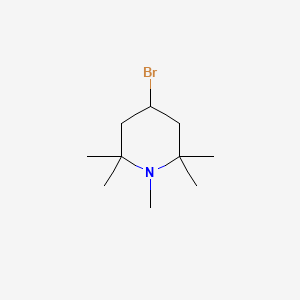
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
